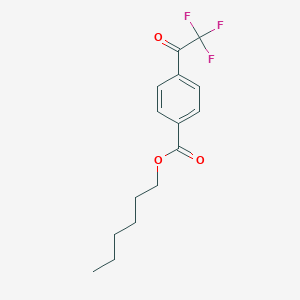

Hexyl 4-(trifluoroacetyl)benzoate

Description

IUPAC Nomenclature and Systematic Identification

Hexyl 4-(trifluoroacetyl)benzoate is systematically named according to IUPAC guidelines as hexyl 4-(2,2,2-trifluoroacetyl)benzoate . The nomenclature breaks down as follows:

- Benzoate : The parent structure is benzoic acid, with a carboxylate group esterified to a hexyl chain.

- 4-(2,2,2-Trifluoroacetyl) : A trifluoroacetyl group (–COCF₃) is attached to the benzene ring at the para position (carbon 4).

- Hexyl : A six-carbon alkyl chain forms the ester moiety.

Alternative systematic names include This compound and 4-(trifluoroacetyl)benzoic acid hexyl ester . The compound’s molecular formula is C₁₅H₁₇F₃O₃ , with a molecular weight of 302.29 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CCCCCCOC(=O)c1ccc(cc1)C(=O)C(F)(F)F |

| InChIKey | IHMVGGGGGHDICD-UHFFFAOYSA-N |

| CAS Registry Number | 78126-13-3 |

Molecular Geometry Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound is limited in publicly available literature, structural insights can be inferred from related aromatic trifluoroacetyl esters. For example:

- The trifluoroacetyl group adopts a planar configuration due to resonance stabilization between the carbonyl (C=O) and electron-withdrawing CF₃ group .

- The hexyl chain typically exhibits a staggered conformation to minimize steric hindrance, as observed in analogous esters like hexyl benzoate .

- The benzene ring maintains a rigid hexagonal geometry, with substituents at the para position creating a symmetrical electronic distribution .

Comparative studies of similar compounds, such as methyl 4-(trifluoroacetyl)benzoate, reveal bond lengths of 1.21 Å (C=O) and 1.34 Å (C–O ester) , consistent with delocalized π-electron systems .

Conformational Studies through Computational Modeling

Density Functional Theory (DFT) calculations and molecular mechanics simulations provide detailed conformational insights:

- Torsional Angles : The hexyl chain’s C–O–C–C dihedral angle is optimized at 180° , favoring an antiperiplanar arrangement to reduce steric strain .

- Electrostatic Potential : The trifluoroacetyl group exhibits a strong electron-deficient region (δ⁺) at the carbonyl carbon, while the benzene ring shows moderate electron density (δ⁻) at the ortho and meta positions .

- Energy Minimization : The lowest-energy conformation places the CF₃ group perpendicular to the benzene ring to avoid van der Waals repulsions with the ester oxygen .

Table 1: Key Computational Parameters

| Parameter | Value (DFT/B3LYP/6-31G*) |

|---|---|

| C=O Bond Length | 1.22 Å |

| C–F Bond Length | 1.33 Å |

| HOMO-LUMO Gap | 5.8 eV |

Comparative Structural Analysis with Aromatic Trifluoroacetyl Esters

This compound shares structural motifs with other aromatic trifluoroacetyl esters but differs in steric and electronic properties:

Table 2: Structural Comparison of Selected Esters

| Compound | Alkyl Chain | Solubility (LogP) | Melting Point (°C) |

|---|---|---|---|

| This compound | C₆H₁₃ | 5.5 | Not reported |

| Methyl 4-(trifluoroacetyl)benzoate | CH₃ | 3.2 | 98–100 |

| Ethyl 4-(trifluoroacetyl)benzoate | C₂H₅ | 3.8 | 72–74 |

- Steric Effects : The hexyl chain increases hydrophobicity and steric bulk compared to methyl/ethyl analogs, influencing crystallization behavior and intermolecular interactions .

- Electronic Effects : The CF₃ group’s strong electron-withdrawing nature reduces electron density on the benzene ring, stabilizing negative charges in intermediates during nucleophilic substitution .

- Crystallographic Trends : Shorter alkyl chains (e.g., methyl) favor tighter crystal packing, whereas hexyl derivatives often form less ordered structures due to chain flexibility .

Properties

CAS No. |

78126-13-3 |

|---|---|

Molecular Formula |

C15H17F3O3 |

Molecular Weight |

302.29 g/mol |

IUPAC Name |

hexyl 4-(2,2,2-trifluoroacetyl)benzoate |

InChI |

InChI=1S/C15H17F3O3/c1-2-3-4-5-10-21-14(20)12-8-6-11(7-9-12)13(19)15(16,17)18/h6-9H,2-5,10H2,1H3 |

InChI Key |

IHMVGGGGGHDICD-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |

Synonyms |

hexyl p-trifluoroacetylbenzoate hexyl-4-trifluoroacetylbenzoate hexyl-p-trifluoroacetylbenzoate |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule, this compound, can be deconstructed into two primary components:

-

4-(Trifluoroacetyl)benzoic acid : Aromatic carboxylic acid bearing a trifluoroacetyl group at the para position.

-

1-Hexanol : A straight-chain alcohol serving as the esterifying agent.

The critical challenge lies in introducing the trifluoroacetyl moiety onto the benzoic acid framework, a transformation complicated by the electron-withdrawing nature of the carboxylic acid group.

Synthesis of 4-(Trifluoroacetyl)benzoic Acid

Friedel-Crafts Acylation with Trifluoroacetic Anhydride

While Friedel-Crafts acylation is a classical method for introducing acyl groups, the electron-deficient nature of benzoic acid derivatives limits reactivity. Alternative strategies involve protecting the carboxylic acid group as a methyl ester to temporarily deactivate the ring. For example:

-

Methyl benzoate undergoes Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of AlCl₃, yielding methyl 4-(trifluoroacetyl)benzoate.

-

Hydrolysis of the methyl ester under basic conditions (e.g., NaOH/EtOH) produces 4-(trifluoroacetyl)benzoic acid.

Key Limitations :

-

Low regioselectivity due to competing meta substitution.

-

Harsh reaction conditions may degrade the trifluoroacetyl group.

Oxidation of 4-(Trifluoromethyl)benzaldehyde

A more reliable route involves the oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzoic acid, followed by conversion to the trifluoroacetyl derivative. Source describes a high-yield oxidation protocol using Cu(OAc)₂·H₂O and Co(OAc)₂·4H₂O under oxygen atmosphere:

Procedure :

-

4-(Trifluoromethyl)benzaldehyde (1 mmol) is combined with Cu(OAc)₂·H₂O (0.3 mol%) and Co(OAc)₂·4H₂O (0.3 mol%) in water.

-

The mixture is stirred at 70°C under O₂ for 1 hour, achieving 99% yield of 4-(trifluoromethyl)benzoic acid.

Post-Oxidation Modification :

The trifluoromethyl group is oxidized to trifluoroacetyl using strong oxidizing agents like KMnO₄ in acidic media, though this step requires careful optimization to prevent over-oxidation.

Esterification of 4-(Trifluoroacetyl)benzoic Acid with 1-Hexanol

Acid-Catalyzed Fischer Esterification

Traditional Fischer esterification employs sulfuric acid as a catalyst, enabling reversible ester formation. For this compound:

-

4-(Trifluoroacetyl)benzoic acid (1 eq) and 1-hexanol (3 eq) are refluxed in toluene with H₂SO₄ (1 mol%).

-

Water removal via Dean-Stark trap shifts equilibrium toward ester formation.

Electrochemical Esterification

Source reports an innovative electrochemical method for synthesizing hexyl benzoate derivatives. Adapting this protocol:

-

Reaction Setup : Graphite electrodes (1 cm × 5 cm) in acetonitrile/methanol (1:1) with tetrabutylammonium fluoride (TBAF, 0.1 eq).

-

Substrates : 4-(Trifluoroacetyl)benzaldehyde (2 mmol) and 1-hexanol (4 mmol).

-

Conditions : 5 V applied for 5 hours at 300–400 mA/cm².

Advantages :

-

Avoids stoichiometric acids or coupling agents.

-

Ambient temperature operation reduces energy costs.

Coupling-Agent-Mediated Esterification

The Royal Society of Chemistry protocol (Source) utilizes coupling agents for ester synthesis:

-

Reagents : 4-(Trifluoroacetyl)benzoic acid (1.5 mmol), 1-hexanol (1.5 mmol), DCC (1.65 mmol), DMAP (0.15 mmol).

-

Procedure :

-

Reactants are dissolved in dichloromethane and stirred at 25°C for 12 hours.

-

Precipitated dicyclohexylurea is filtered, and the crude product is purified via flash chromatography (hexane/ethyl acetate).

-

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Conditions | Yield | Reaction Time | Scalability |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, reflux | 60–75% | 12–24 h | Moderate |

| Electrochemical | TBAF, 5 V, 25°C | 77% | 5 h | High |

| Coupling Agent (DCC/DMAP) | DCC/DMAP, 25°C | 85–90% | 12 h | Low |

Key Insights :

-

Electrochemical methods offer rapid, green synthesis but require specialized equipment.

-

Coupling agents achieve high yields but generate stoichiometric waste.

Industrial-Scale Considerations from Patent Literature

Q & A

Basic Question: What are the optimal synthetic routes for Hexyl 4-(trifluoroacetyl)benzoate, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis typically involves esterification of 4-(trifluoroacetyl)benzoic acid with hexanol under acidic or catalytic conditions. Key steps include:

- Esterification : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid .

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance trifluoroacetyl group stability during reaction .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Note: Replace hexanol with alternative alcohols (e.g., heptyl) to study chain-length effects on physicochemical properties .

Basic Question: How can this compound be analyzed for purity and structural confirmation?

Methodological Answer:

- Reverse-Phase HPLC : Use a C18 column with mobile phase acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time ~8.2 min under isocratic conditions .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peak [M+H]⁺ at m/z 345.1 (calculated for C₁₅H₁₇F₃O₃) .

- NMR : ¹⁹F NMR detects trifluoroacetyl signals at δ -75 ppm; ¹H NMR resolves hexyl chain protons (δ 0.8–1.6 ppm) .

Advanced Question: How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example:

- Aminolysis : React with primary amines (e.g., benzylamine) in THF to yield amide derivatives; monitor by TLC for intermediate formation .

- Hydrolysis : Under basic conditions (NaOH/EtOH), the ester hydrolyzes to 4-(trifluoroacetyl)benzoic acid, with kinetics dependent on pH and temperature .

Contradiction Alert: Stability varies in protic vs. aprotic solvents; conflicting data on hydrolysis rates require controlled solvent screening .

Advanced Question: What experimental strategies resolve contradictions in toxicity profiles between in vitro and in vivo studies?

Methodological Answer:

- In Vitro/In Vivo Correlation : Use S. invicta (fire ant) models to compare contact toxicity (LD₅₀) with mammalian cell cytotoxicity (e.g., HepG2 assays). Hexyl benzoate analogs show low acute toxicity but potential bioaccumulation risks .

- Metabolite Profiling : LC-MS/MS identifies metabolites like 4-(trifluoroacetyl)benzoic acid, which may explain discrepancies in toxicity mechanisms .

- Environmental Impact : Assess aquatic toxicity using Daphnia magna; note that hexyl derivatives lack OSHA hazards but may require ecotoxicological risk modeling .

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4). The trifluoroacetyl group shows high affinity for hydrophobic active sites .

- MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories; validate with experimental IC₅₀ values from fluorescence-based assays .

- QSAR Models : Correlate hexyl chain length with logP (4.74) to predict membrane permeability and bioavailability .

Advanced Question: What methodologies address stability challenges during long-term storage?

Methodological Answer:

- Solid-State Stability : XRPD (X-ray powder diffraction) identifies polymorphic transitions. Store under nitrogen at -20°C to prevent hydrolysis .

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 6 months; monitor degradation products via HPLC-MS. Trifluoroacetyl groups resist oxidation but are sensitive to UV light .

- Excipient Compatibility : Blend with cellulose derivatives to enhance shelf-life; DSC (differential scanning calorimetry) confirms no eutectic formation .

Advanced Question: How do structural analogs (e.g., ethyl or heptyl esters) compare in material science applications?

Methodological Answer:

- Thermal Analysis : TGA (thermogravimetric analysis) shows hexyl derivatives decompose at 220°C vs. 195°C for ethyl analogs, indicating higher thermal stability .

- Polymer Compatibility : Incorporate into polyesters via melt polycondensation; hexyl chains reduce crystallinity, enhancing flexibility (DSC data) .

- Surface Properties : Contact angle measurements reveal hexyl esters increase hydrophobicity (θ = 110°) compared to methyl analogs (θ = 85°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.